Methyl 3-iodo-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-iodo-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethyl groups, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-iodo-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-(trifluoromethyl)benzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the meta position relative to the trifluoromethyl group.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-iodo-4-(trifluoromethyl)benzoic acid is coupled with methyl boronate in the presence of a palladium catalyst and a base. This reaction is carried out under mild conditions and is known for its high efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form trifluoromethyl ketones or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 3-amino-4-(trifluoromethyl)benzoate or 3-thio-4-(trifluoromethyl)benzoate.
Reduction: Formation of 3-iodo-4-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 3-iodo-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 3-iodo-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 3-iodo-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, which can stabilize the interaction with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Methyl 3-iodo-4-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-iodo-3-(trifluoromethyl)benzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.
Methyl 3-iodo-4-methylbenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Methyl 4-(trifluoromethyl)benzoate: Lacks the iodine atom, affecting its reactivity in substitution reactions and its ability to form halogen bonds.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and potential for forming stable complexes with biological targets.
Properties
IUPAC Name |
methyl 3-iodo-4-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVHQTLPDPRXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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